molecular formula C12H16O B8272985 1-(1,1-Dimethylprop-2-enyl)-3-methoxybenzene

1-(1,1-Dimethylprop-2-enyl)-3-methoxybenzene

Cat. No. B8272985
M. Wt: 176.25 g/mol
InChI Key: CFGYFGCYFBIACL-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

A solution of sodium dimsylate was prepared by dissolving hexane washed 60% NaH (4.89 g, 122 mmoles) in mineral oil in 120 mL of DMSO with heating to 60° C. To 40 mL of this solution added methyltriphenylphosphonium bromide (14.5 g, 40.7 mmoles) of as a solid, forming a thick paste. A solution of 2-(3-methoxyphenyl)-2-methylpropanal (5.00 g, 28.1 mmoles) in 6 mL of DMSO was added, and the mixture stirred overnight. The mixture was partitioned between Et2O and water, and the aqueous layer further extracted with Et2O. The combined organic extracts were washed with water and brine, dried over Na2SO4, filtered, and evaporated. Chromatography of the residue over silica gel using DCM as eluent gave 1-(1,1-dimethylprop-2-enyl)-3-methoxybenzene, 4.25 g, as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.89 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]CCCCC.[H-].[Na+:8].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:17]([CH3:21])([CH3:20])[CH:18]=O)[CH:14]=[CH:15][CH:16]=1.[CH3:22][S:23]([CH3:25])=[O:24]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:22][S:23]([CH2-:25])=[O:24].[Na+:8].[CH3:20][C:17]([C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([O:10][CH3:9])[CH:12]=1)([CH3:21])[CH:18]=[CH2:1] |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
4.89 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
120 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
14.5 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C=O)(C)C
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a thick paste
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between Et2O and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer further extracted with Et2O
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)[CH2-].[Na+]
Name
Type
product
Smiles
CC(C=C)(C)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07259266B2

Procedure details

A solution of sodium dimsylate was prepared by dissolving hexane washed 60% NaH (4.89 g, 122 mmoles) in mineral oil in 120 mL of DMSO with heating to 60° C. To 40 mL of this solution added methyltriphenylphosphonium bromide (14.5 g, 40.7 mmoles) of as a solid, forming a thick paste. A solution of 2-(3-methoxyphenyl)-2-methylpropanal (5.00 g, 28.1 mmoles) in 6 mL of DMSO was added, and the mixture stirred overnight. The mixture was partitioned between Et2O and water, and the aqueous layer further extracted with Et2O. The combined organic extracts were washed with water and brine, dried over Na2SO4, filtered, and evaporated. Chromatography of the residue over silica gel using DCM as eluent gave 1-(1,1-dimethylprop-2-enyl)-3-methoxybenzene, 4.25 g, as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.89 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]CCCCC.[H-].[Na+:8].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:17]([CH3:21])([CH3:20])[CH:18]=O)[CH:14]=[CH:15][CH:16]=1.[CH3:22][S:23]([CH3:25])=[O:24]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:22][S:23]([CH2-:25])=[O:24].[Na+:8].[CH3:20][C:17]([C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([O:10][CH3:9])[CH:12]=1)([CH3:21])[CH:18]=[CH2:1] |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
4.89 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
120 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
14.5 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C=O)(C)C
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a thick paste
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between Et2O and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer further extracted with Et2O
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)[CH2-].[Na+]
Name
Type
product
Smiles
CC(C=C)(C)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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